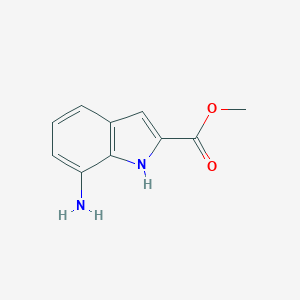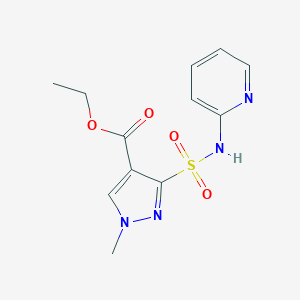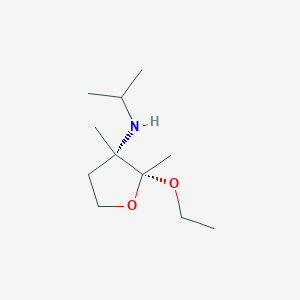
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine, also known as (R,R)-FMe-EPhedrine, is a chiral amine that has been used in various scientific research applications. This compound is of interest due to its potential use as a building block for the synthesis of other chiral compounds.
Mecanismo De Acción
The mechanism of action of (R,R)-FMe-EPhedrine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in various chemical reactions, allowing for the synthesis of other chiral compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (R,R)-FMe-EPhedrine. However, it is believed that this compound may have similar effects to ephedrine, which is a sympathomimetic drug that can stimulate the central nervous system and increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R,R)-FMe-EPhedrine in lab experiments is its chiral nature, which allows for the synthesis of other chiral compounds. However, one limitation is the limited information available on the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several potential future directions for the study of (R,R)-FMe-EPhedrine, including:
1. Further investigation into the mechanism of action of this compound
2. Exploration of the potential use of (R,R)-FMe-EPhedrine in the synthesis of chiral drugs
3. Development of new chiral catalysts for the synthesis of (R,R)-FMe-EPhedrine and other chiral compounds
4. Study of the biochemical and physiological effects of (R,R)-FMe-EPhedrine to better understand its potential uses and limitations in scientific research.
Métodos De Síntesis
(R,R)-FMe-EPhedrine can be synthesized through a multi-step process involving the reduction of ephedrine to form pseudoephedrine, followed by the resolution of the pseudoephedrine into its enantiomers. The (R,R)-FMe-EPhedrine enantiomer can then be synthesized through the reaction of (R)-2-ethoxy-1-(4-fluorophenyl)propan-2-amine with (S)-3-chloro-2,3-dimethylbutane in the presence of a chiral catalyst.
Aplicaciones Científicas De Investigación
(R,R)-FMe-EPhedrine has been used in various scientific research applications, including as a chiral building block for the synthesis of other chiral compounds. This compound has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis. Additionally, (R,R)-FMe-EPhedrine has been studied for its potential use in the synthesis of chiral drugs.
Propiedades
Número CAS |
192324-20-2 |
|---|---|
Nombre del producto |
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine |
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine |
InChI |
InChI=1S/C11H23NO2/c1-6-13-11(5)10(4,7-8-14-11)12-9(2)3/h9,12H,6-8H2,1-5H3/t10-,11+/m0/s1 |
Clave InChI |
JISPIDGVAMQELL-WDEREUQCSA-N |
SMILES isomérico |
CCO[C@]1([C@@](CCO1)(C)NC(C)C)C |
SMILES |
CCOC1(C(CCO1)(C)NC(C)C)C |
SMILES canónico |
CCOC1(C(CCO1)(C)NC(C)C)C |
Sinónimos |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylethyl)-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
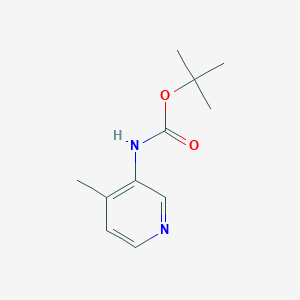
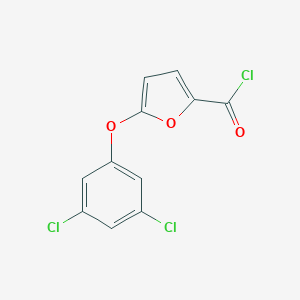

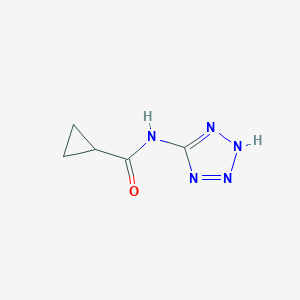



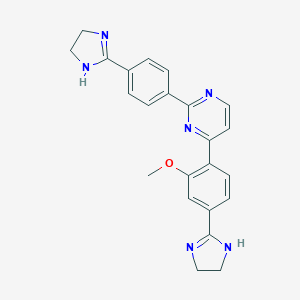
![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
